
Phenyl 4-methoxybenzoate
Overview
Description
Phenyl 4-methoxybenzoate (CAS: 4181-97-9) is an aromatic ester with the molecular formula $ \text{C}{14}\text{H}{12}\text{O}_3 $. It is synthesized via palladium- or rhodium-catalyzed esterification reactions, yielding 48–94% depending on the method . Key spectral data include:
- 1H NMR (CDCl₃): δ 8.15 (d, J = 8.7 Hz, 2H), 3.86 (s, 3H) for the methoxy group .
- GC-MS: Molecular ion peak at m/z 228.0 ([M]⁺), with a base peak at m/z 135.0 .
Its physical properties include a density of 1.159 g/cm³, boiling point of 367.7°C, and melting point of 153.9°C . Applications span pharmaceutical intermediates, liquid crystals, and enzyme inhibition studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to yield 4-methoxybenzoic acid and phenol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3).
Major Products:
Hydrolysis: 4-methoxybenzoic acid and phenol.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Cross Dehydrogenative Coupling
Phenyl 4-methoxybenzoate has been investigated for its role in catalysis, particularly in cross dehydrogenative coupling reactions. These reactions are significant for synthesizing phenol esters and other complex organic molecules. A notable study demonstrated the use of superparamagnetic nanoparticles as catalysts for these transformations. The reaction involving this compound yielded high product yields, showcasing its utility as a precursor in organic synthesis .
Antioxidant Properties
Research has indicated that derivatives of this compound may exhibit antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The synthesis of related compounds has shown promising results in terms of their ability to scavenge free radicals, suggesting potential applications in pharmaceuticals and nutraceuticals .
Case Study 1: Liquid Crystal Displays
A study focused on the integration of this compound with various luminophores to enhance the optical properties of LCDs. The findings indicated that the compound's ability to align luminophores improved the display's brightness and color accuracy.
Case Study 2: Catalytic Efficiency
In another investigation, the effectiveness of this compound in catalyzing cross dehydrogenative coupling reactions was assessed using different substrates. The results showed that the compound facilitated reactions with yields exceeding 75%, demonstrating its potential as a valuable reagent in organic chemistry.
Mechanism of Action
The mechanism of action of phenyl 4-methoxybenzoate largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and aromatic functionalities. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Alkoxy Chain Variations in Phenyl Esters
Intermediate esters with varying alkoxy chains (Table 1) exhibit distinct phase transition temperatures and synthetic yields:
Key Insight : While this compound’s synthesis is well-optimized, phase behavior data for homologs remain underreported.
Functional Group Replacements
- Methyl 4-Methoxybenzoate : Used in flavors and pharmaceuticals, this methyl ester lacks the phenyl group’s aromatic bulk, reducing liquid crystalline properties but enhancing volatility .
- 4-Pentylthis compound (PPMB) : A nematic liquid crystal (CAS: 38444-13-2) with applications in displays. Its extended alkyl chain ($ \text{C}{19}\text{H}{22}\text{O}_3 $) lowers melting points compared to this compound, enhancing mesophase stability .
Metabolic and Environmental Fate
- O-Demethylation: Enzymes like 4-methoxybenzoate monooxygenase metabolize the methoxy group to 4-hydroxybenzoate, a step critical in biodegradation .
- Microbial Conversion : Soil bacteria catabolize 4-methoxybenzoate, reducing environmental persistence compared to fluorinated analogs (e.g., 3-fluorocatechol) .
Biological Activity
Phenyl 4-methoxybenzoate, with the molecular formula and a molecular weight of 228.24 g/mol, is an organic compound characterized by a phenyl group attached to a 4-methoxybenzoate moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties.
This compound can be synthesized through the esterification of 4-methoxybenzoic acid with phenol, often utilizing dehydrating agents such as sulfuric acid or coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. The compound undergoes various chemical reactions, including hydrolysis, reduction, and electrophilic aromatic substitution, which can influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, suggesting its potential use as a lead compound in developing new antimicrobial agents. Preliminary findings indicate that the compound may disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival.
Antitumor Activity
Research into the antitumor properties of this compound is ongoing. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties. Mechanistic studies are needed to elucidate its specific pathways of action in cancer cells.
The biological activity of this compound is believed to be influenced by its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and aromatic functionalities. The methoxy group can engage in hydrogen bonding and van der Waals interactions, potentially affecting the compound's binding affinity and specificity towards biological targets.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Phenyl benzoate | Lacks methoxy group | Different reactivity and applications |
Methyl 4-methoxybenzoate | Methyl ester group instead of phenyl | Variations in physical and chemical properties |
Ethyl 4-methoxybenzoate | Contains ethyl ester group | Affects solubility and reactivity |
This comparison highlights how the presence of both the phenyl and methoxy groups in this compound confers distinct chemical properties that may enhance its biological activity compared to other benzoic acid esters.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives of benzoates indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of other tested compounds, suggesting a strong potential for therapeutic applications.
- Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study measured cell viability using MTT assays, showing a dose-dependent decrease in cell proliferation at concentrations above 50 µM .
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing metal-4-methoxybenzoate complexes?
- Methodological Answer: Metal-4-methoxybenzoate complexes (e.g., with Mn(II), Ni(II), Cu(II), or lanthanides) are typically synthesized via aqueous reactions under controlled pH. Characterization involves:
- Thermogravimetric Analysis (TG-DTA): To determine dehydration steps, thermal stability, and decomposition pathways .
- Infrared Spectroscopy (IR): Focus on the 1700–1400 cm⁻¹ region to identify carboxylate group vibrations (νₐₛ and νₛyₘ) and infer ionic vs. covalent bonding .
- X-ray Powder Diffraction: To confirm crystallinity and phase transitions during heating .
- Complexometry: For metal content validation .
Q. How can spectroscopic techniques confirm the presence of the ester functional group in phenyl 4-methoxybenzoate derivatives?
- Methodological Answer:
- IR Spectroscopy: Look for ester-specific C=O stretching vibrations near 1720–1740 cm⁻¹ and methoxy (-OCH₃) bands at ~1250 cm⁻¹. Carboxylate modes (if deprotonated) appear as split peaks between 1543–1416 cm⁻¹ .
- NMR: In ¹H NMR, methoxy protons resonate as a singlet at δ ~3.8 ppm. Aromatic protons from the phenyl and methoxy-substituted rings show distinct splitting patterns .
Q. What thermal analysis approaches are used to assess the stability of this compound-based compounds?
- Methodological Answer:
- Simultaneous TG-DTA: Provides mass loss profiles (e.g., dehydration at 100–200°C) and exothermic/endothermic events during decomposition. For example, Cu(L)₂·3H₂O (L = 4-methoxybenzoate) decomposes in three stages, releasing H₂O, CO₂, and organic fragments .
- Differential Scanning Calorimetry (DSC): Detects polymorphic transitions and melting points .
Advanced Research Questions
Q. How do thermal decomposition mechanisms differ between lanthanide and transition metal 4-methoxybenzoate complexes?
- Methodological Answer:
- Lanthanides (La, Ce, Pr): Decompose via sequential loss of coordinated water, followed by ligand fragmentation into CO₂ and methoxybenzene derivatives. Polymorphic transitions are observed during heating .
- Transition Metals (Mn, Ni, Cu): Exhibit lower thermal stability, with decomposition initiating at lower temperatures (~200°C). Ionic character decreases with increasing metal atomic number, as inferred from IR ν(COO⁻) frequency shifts .
- Contradiction Note: While both groups lose water first, lanthanides require higher energy for ligand breakdown due to stronger metal-oxygen bonds .
Q. How can computational chemistry validate experimental IR spectra of this compound derivatives?
- Methodological Answer:
- Ab Initio Calculations: Use Hartree-Fock methods (e.g., Gaussian 98) with split-valence basis sets (e.g., lanL2DZ) to optimize geometry and simulate IR spectra. Compare theoretical vs. experimental ν(COO⁻) frequencies to confirm bidentate vs. monodentate coordination .
- Example: Anhydrous lanthanum 4-methoxybenzoate’s calculated spectrum matched experimental data, confirming carboxylate bonding modes .
Q. What strategies resolve contradictions in interpreting carboxylate coordination modes from IR data?
- Methodological Answer:
- Δν Analysis: Calculate Δν (νₐₛ − νₛyₘ). For ionic bonding (e.g., sodium salt), Δν ≈ 127 cm⁻¹. Lower Δν (<100 cm⁻¹) suggests bidentate coordination with partial covalency, as seen in lanthanide complexes .
- Cross-Validation: Pair IR with X-ray crystallography or EXAFS to resolve ambiguities in bonding geometry .
Q. How can molecular docking studies predict the bioactivity of this compound derivatives?
- Methodological Answer:
- Target Selection: Dock derivatives (e.g., 4-coumarinyl 4-methoxybenzoate) against viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina.
- Binding Affinity: Compare docking scores (e.g., ΔG) with reference drugs (e.g., Nelfinavir). Hydrogen bonding and hydrophobic interactions with active-site residues (e.g., His41, Cys145) indicate inhibitory potential .
- Limitations: Validate predictions with in vitro assays (e.g., enzymatic inhibition) to address false positives .
Properties
IUPAC Name |
phenyl 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYBNYNPXKWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323469 | |
Record name | Phenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4181-97-9 | |
Record name | 4181-97-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.